N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a triazolo-pyrimidine ring system, which is known for its diverse biological activities
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . CDK2, when complexed with cyclin A2, plays a key role in the transition from the G1 phase to the S phase of the cell cycle. Inhibition of CDK2 disrupts this transition, affecting cell proliferation .
Result of Action
The compound shows significant cytotoxic activities against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . It also induces apoptosis in HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, late-stage functionalization techniques can be employed to introduce various substituents, further expanding the compound’s utility in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide can be compared with other triazolo-pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar mechanism of action but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but may have different pharmacokinetic properties.
Quinazolin-4(3H)-one derivatives: Contain a triazolo-pyrimidine moiety and are evaluated for antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent dual activity against cancer cell lines and CDK2, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSKRDZFLALRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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